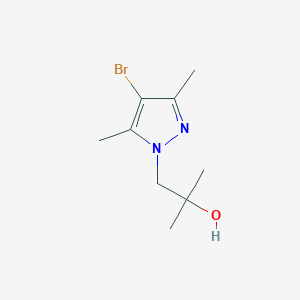![molecular formula C7H4N4O B14028803 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridinesThe structure of this compound consists of a pyrazole ring fused with a pyridine ring, with a hydroxyl group at the 4-position and a cyano group at the 6-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine . These reactions typically require refluxing conditions and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the cyano group can produce primary amines .
Applications De Recherche Scientifique
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile include other pyrazolopyridines such as:
- 1H-Pyrazolo[3,4-B]pyridine
- 2H-Pyrazolo[3,4-B]pyridine
- Pyrazolo[4,3-C]pyridine
- Pyrazolo[4,3-B]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl and cyano groups at specific positions allows for unique interactions with biological targets and enhances its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C7H4N4O |
|---|---|
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
4-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-2-4-1-6(12)5-3-9-11-7(5)10-4/h1,3H,(H2,9,10,11,12) |
Clé InChI |
FQSCRVQBYBKDIW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C(C1=O)C=NN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)








